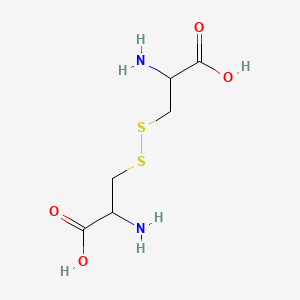DL-Cystine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Isomeric SMILES
Protein Structure and Stability:
- Disulfide bonds: Cystine is formed by the oxidation of two cysteine molecules, creating a disulfide bond. These bonds play a crucial role in protein folding, stability, and function. Researchers use cystine to study how these bonds influence protein structure and activity in enzymes, antibodies, and other vital proteins.
Redox Reactions and Antioxidant Activity:
- Thiol group: The thiol group (SH) in cysteine acts as a reducing agent, participating in cellular redox reactions. Scientists utilize cystine to investigate its role in maintaining cellular redox balance and its potential as an antioxidant in various diseases [].
Drug Delivery and Biomaterial Design:
- Cystine's unique properties make it valuable in drug delivery systems. Researchers are exploring cystine-based nanoparticles for targeted drug delivery and controlled release of therapeutics due to its biocompatibility and ability to form disulfide bonds [].
Hair and Nail Health Research:
- Keratin: Cystine is a major component of keratin, a protein essential for hair and nail structure. Researchers use cystine to understand its impact on hair and nail growth, as well as investigate potential treatments for hair loss and nail disorders [].
Model Systems for Protein Misfolding Diseases:
DL-Cystine is a sulfur-containing amino acid that serves as the oxidized form of cysteine. Its chemical formula is , and it consists of two cysteine molecules linked by a disulfide bond. This compound appears as a white to off-white powder and is poorly soluble in water but soluble in dilute acids and alkalis . DL-Cystine plays a crucial role in protein structure, contributing to the stability and functionality of proteins through the formation of disulfide bridges, which are essential for maintaining three-dimensional structures .
Synthesis of DL-cystine can be achieved through several methods:
- Oxidation of Cysteine: The most common method involves the oxidation of cysteine using mild oxidizing agents like hydrogen peroxide or oxygen under controlled conditions.
- Chemical Synthesis: DL-cystine can also be synthesized chemically through various organic reactions that involve coupling two cysteine molecules.
- Biotechnological Approaches: Microbial fermentation processes can produce DL-cystine by utilizing specific strains capable of synthesizing amino acids from simpler substrates.
These methods allow for the production of DL-cystine in both laboratory and industrial settings .
DL-Cystine has a variety of applications:
- Nutritional Supplements: It is used as a dietary supplement due to its role in protein synthesis and antioxidant activity.
- Food Industry: DL-cystine enhances the nutritional quality of food products by improving protein digestibility.
- Pharmaceuticals: It is employed in formulations aimed at treating conditions related to oxidative stress and inflammation.
- Cosmetics: Due to its antioxidant properties, DL-cystine is included in skincare products aimed at improving skin health and elasticity .
Studies have shown that DL-cystine interacts with various biological molecules, influencing metabolic pathways. For instance, it serves as a substrate for the cystine-glutamate antiporter, facilitating the exchange of intracellular glutamate for extracellular cystine, which is then reduced to cysteine within cells . Additionally, research indicates that DL-cystine can modulate redox states within cells, impacting signaling pathways associated with oxidative stress responses .
DL-Cystine shares structural similarities with several other sulfur-containing compounds. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Cysteine | C3H7NO2S | Reduced form; acts as a precursor to cystine |
| Homocysteine | C4H9NO2S | Contains one additional carbon; involved in methylation processes |
| Taurine | C2H7NO3S | Sulfonic acid; lacks disulfide bond formation |
| Methionine | C5H11NO2S | Essential amino acid; involved in methyl group transfers |
DL-Cystine's unique feature lies in its disulfide bond formation capability, which is critical for stabilizing protein structures compared to its counterparts that do not form such bonds .
Physical Description
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
06681CV9GH








